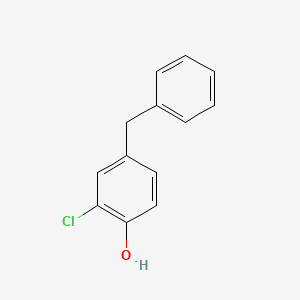

4-Benzyl-2-chlorophenol

Description

Historical Context and Initial Research Trajectories

The synthesis of benzylphenols has been a subject of academic inquiry for nearly a century. Early research into the benzylation of phenols, such as the condensation of p-cresol (B1678582) with benzyl (B1604629) alcohol reported in 1931, revealed significant challenges. google.com A primary obstacle in these early synthetic routes was the lack of selectivity, often resulting in mixtures of 2-benzylphenols, 4-benzylphenols, and dibenzylated products. google.com

Specifically, the benzylation of 4-chlorophenol (B41353) using agents like benzyl chloride with condensation catalysts was known to produce significant quantities of dibenzylchlorophenols as byproducts. google.com Research from 1973 showed that this side reaction could account for up to 18 mole % of the product mixture. google.com Later, a 1978 Czechoslovakian patent described a method using a sulphonated styrene/divinylbenzene copolymer as a catalyst. While this improved the yield of the desired 2-benzyl-4-chlorophenol (B1669242) relative to the consumed 4-chlorophenol, it still generated a substantial amount of higher-boiling byproducts. google.com These early trajectories were characterized by the persistent problem of controlling the reaction to favor mono-benzylation at a specific position, which limited the efficiency and industrial viability of the processes. google.com

Scope and Significance in Contemporary Chemical Science

In modern chemical science, the interest in 4-benzyl-2-chlorophenol and its isomers, such as 2-benzyl-4-chlorophenol, is primarily as a synthetic intermediate and a reference compound. The challenges of selective synthesis continue to drive research. For instance, recent studies have focused on developing highly selective catalytic methods. One such study demonstrated that using Zn(OTf)₂ (Zinc trifluoromethanesulfonate) as a catalyst allows for the C-benzylation of 4-chlorophenol to produce 2-benzyl-4-chlorophenol with excellent yield (>99% conversion) and high selectivity (94%) under mild conditions. ciac.jl.cn This highlights an ongoing academic pursuit to refine synthetic methodologies for producing specific isomers with high purity.

Furthermore, the compound serves as a useful building block for creating more complex molecules. Researchers investigate derivatives of alkylchlorophenols for their potential as multifunctional stabilizers in materials like polymers and lubricating oils. researchgate.net The compound's well-defined structure also makes it suitable for use in analytical chemistry. For example, this compound is utilized as a reference standard in High-Performance Liquid Chromatography (HPLC) methods, such as those developed for cannabis analysis. sielc.com

Structural Framework and Nomenclature Conventions for Research Discussion

This compound is an aromatic organic compound classified as a substituted phenol (B47542). Its structure consists of a phenol ring where the hydrogen atom at position 2 (ortho to the hydroxyl group) is substituted with a chlorine atom, and the hydrogen atom at position 4 (para to the hydroxyl group) is substituted with a benzyl group. nih.govuni.lu This specific arrangement of substituents dictates its chemical properties and reactivity.

The compound is systematically named according to IUPAC conventions, which provide a clear and unambiguous descriptor of its molecular architecture. For precise identification in research and commerce, it is assigned a unique CAS (Chemical Abstracts Service) number.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 31089-49-3 sielc.comnih.gov |

| Molecular Formula | C₁₃H₁₁ClO nih.govuni.lu |

| Molecular Weight | 218.68 g/mol nih.gov |

| Synonym | Phenol, 2-chloro-4-(phenylmethyl)- sielc.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

31089-49-3 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

4-benzyl-2-chlorophenol |

InChI |

InChI=1S/C13H11ClO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |

InChI Key |

SBMDBLZQVGUFAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Preparation

Established Synthetic Pathways for 4-Benzyl-2-chlorophenol

The formation of this compound is most commonly achieved through Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings. smolecule.com This approach falls under the broader categories of catalytic benzylation and condensation reactions.

Catalytic benzylation is a cornerstone for synthesizing benzylphenols. This strategy involves the reaction of a phenol (B47542) with a benzylating agent in the presence of a catalyst. The catalyst's role is to generate a reactive benzyl (B1604629) electrophile that then attacks the electron-rich phenol ring.

Friedel-Crafts Alkylation: This is the most prominent catalytic method, where a Lewis acid catalyst activates a benzyl halide (like benzyl chloride) to facilitate electrophilic substitution onto the 2-chlorophenol (B165306) ring. smolecule.compressbooks.pub The Lewis acid polarizes the carbon-halogen bond of the benzylating agent, creating a potent electrophile. smolecule.com

Zeolite-Catalyzed Approaches: Zeolites, which are microporous aluminosilicate (B74896) minerals, serve as solid acid catalysts in benzylation reactions. uh.edu Their defined pore structure can influence the regioselectivity of the reaction, favoring the formation of specific isomers. While documentation for this compound is less common, the synthesis of its isomer, 2-benzyl-4-chlorophenol (B1669242), using faujasite-type zeolites like Na-Y zeolite, has been demonstrated. google.comgoogle.com In these processes, 4-chlorophenol (B41353) is reacted with benzyl alcohol at high temperatures (e.g., 200°C), with the zeolite promoting the formation of the mono-benzylated product while minimizing higher-boiling byproducts. google.comgoogle.com The principles are applicable to the benzylation of 2-chlorophenol, where the catalyst's acidic sites and shape selectivity guide the substitution pattern.

Condensation reactions, where two molecules combine with the loss of a small molecule like water or HCl, are fundamental to the preparation of this compound. The Friedel-Crafts alkylation of 2-chlorophenol with benzyl chloride is a prime example of such a condensation. google.com

In a related synthesis, the condensation of 4-chlorophenol with benzyl chloride has been described using catalysts like a sulfonated styrene-divinylbenzene copolymer, which is a strongly acidic cation exchanger. google.com This method, however, was noted to produce a significant amount of higher-boiling byproducts. google.com Similar condensation reactions using metal salts such as FeCl₃, FeSO₄, or ZnSO₄ as catalysts have also been reported, though they can lead to the formation of dibenzylated byproducts. google.com

The laboratory synthesis of this compound and its isomers involves a specific set of reagents and carefully controlled conditions.

Reactants : The primary reactants are 2-chlorophenol and a benzylating agent, which is typically benzyl chloride or benzyl alcohol. smolecule.comgoogle.com

Catalysts : A range of Lewis acid catalysts are employed, with aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) being traditional choices. smolecule.comsemanticscholar.org More modern and efficient catalysts include zinc triflate (Zn(OTf)₂), which has shown high selectivity in related reactions. smolecule.comciac.jl.cn Solid acid catalysts like zeolites or acid-treated montmorillonite (B579905) are also used. google.commdpi-res.com

Solvents : The choice of solvent is crucial for stabilizing reaction intermediates. Polar aprotic solvents like nitromethane (B149229) are effective as they can stabilize ionic intermediates formed during the Friedel-Crafts reaction. smolecule.com Other solvents, such as dichloromethane, have also been used. semanticscholar.org Some newer methods aim for solvent-free conditions to improve the environmental profile of the synthesis. semanticscholar.org

Reaction Conditions : Temperatures for these reactions can range from 0°C to elevated temperatures of 80°C or higher, depending on the catalyst and reactants used. smolecule.com For instance, synthesis using the highly effective Zn(OTf)₂ catalyst proceeds at a mild temperature of 60°C. smolecule.comciac.jl.cn Reaction times can vary from a few hours to over 24 hours. smolecule.com

Optimization of Synthetic Processes and Reaction Parameters

To maximize the yield of this compound and minimize the formation of unwanted byproducts (such as the 2-benzyl-6-chlorophenol isomer or dibenzylated products), optimization of reaction parameters is critical.

Temperature and the molar ratio of reactants are pivotal in controlling the outcome of the benzylation of chlorophenols.

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions, leading to lower selectivity and the formation of undesirable byproducts. For the synthesis of the isomer 2-benzyl-4-chlorophenol using a Zn(OTf)₂ catalyst, a balance is achieved at 60°C, which allows for a high conversion (>99%) of the starting material over 6 hours while maintaining high selectivity. smolecule.comciac.jl.cn In another study on the benzylation of p-chlorophenol, temperatures were varied between 60°C and 130°C, with the highest yield being achieved at 130°C. researchgate.net

Molar Ratios: The molar ratio of the phenol to the benzylating agent is critical for preventing poly-alkylation. Using an excess of the phenol reactant favors mono-substitution. For the synthesis of 2-benzyl-4-chlorophenol, an optimal molar ratio of 4-chlorophenol to benzyl chloride was found to be 1.2:1. smolecule.comciac.jl.cn In a different system using perchloric acid as a catalyst, a molar ratio of p-chlorophenol to benzyl alcohol of 4:1 resulted in the highest product yield. researchgate.net Controlling this ratio is essential for achieving high yields of the desired mono-benzylated product. smolecule.com

| Temperature (°C) | Molar Ratio (p-chlorophenol:benzyl alcohol) | Catalyst (% wt. of phenol) | Yield of 2-benzyl-4-chlorophenol (%) |

|---|---|---|---|

| 60 | 3:1 | 1% | 55.0 |

| 130 | 3:1 | 1% | 74.9 |

| 60 | 4:1 | 1% | 66.5 |

| 130 | 4:1 | 5% | 91.6 |

The choice of catalyst and its concentration (loading) are determining factors for both the efficiency and selectivity of the synthesis.

Catalyst Selection: Different catalysts exhibit varying levels of activity and selectivity. While traditional Lewis acids like AlCl₃ are effective, they can be required in large amounts and can be corrosive. semanticscholar.org Modern catalysts like zinc triflate (Zn(OTf)₂) are highly efficient and allow for high selectivity under milder conditions. smolecule.comciac.jl.cn Solid acid catalysts like zeolites offer the advantages of being reusable, non-corrosive, and can provide shape selectivity, which helps in directing the benzylation to a specific position on the phenol ring. google.com For instance, faujasite-type zeolites have shown high selectivity for producing mono-o-benzylphenols. google.com

Catalyst Loading: The amount of catalyst used affects the reaction rate and cost-effectiveness. For the Zn(OTf)₂-catalyzed synthesis of 2-benzyl-4-chlorophenol, a catalyst loading of 5 mol% was sufficient to achieve 94% selectivity and over 99% conversion. smolecule.comciac.jl.cn For zeolite-catalyzed reactions, the loading can be higher, typically in the range of 5–20 wt% relative to the phenol. Optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing catalyst cost and waste.

| Catalyst | Reactants | Catalyst Loading | Selectivity for Mono-benzylated Product | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | 4-chlorophenol, Benzyl chloride | 5 mol% | 94% | ciac.jl.cn |

| Na-Y Zeolite | 4-chlorophenol, Benzyl alcohol | ~8% by weight of total reactants | High selectivity for 2-benzyl-4-chlorophenol over dibenzylated products | google.comgoogle.com |

| Sulfonated Styrene-divinylbenzene Copolymer | 4-chlorophenol, Benzyl chloride | Not specified | Ratio of mono- to higher-boiling products was 4.16:1 | google.com |

Statistical Experimental Design for Process Optimization

The industrial synthesis of this compound, often referred to in literature as 2-benzyl-4-chlorophenol, has been significantly enhanced through the application of statistical experimental design. researchgate.netresearchgate.net This approach allows for the systematic evaluation of multiple process variables to identify the optimal conditions for maximizing product yield while minimizing experimental runs. researchgate.net

A key methodology employed is the Yates pattern experimental design, which helps in understanding the effects of various factors and their interactions on the reaction outcome. researchgate.net In the benzylation of p-chlorophenol with benzyl alcohol, researchers have used a 2³ factorial design to study the influence of critical parameters. researchgate.netbanglajol.info These parameters typically include reaction temperature, the molar ratio of reactants, and the amount of catalyst. researchgate.netresearchgate.net

One such study investigated the benzylation of p-chlorophenol using perchloric acid as a catalyst. researchgate.netbanglajol.info The main effects of temperature, molar ratio of p-chlorophenol to benzyl alcohol, and the quantity of catalyst, as well as their two- and three-factor interactions, were found to be statistically significant. researchgate.netbanglajol.info The research identified optimal conditions that resulted in a product yield of 91.6%. banglajol.info These conditions were a temperature of 130°C, a 4:1 molar ratio of p-chlorophenol to benzyl alcohol, and using 60% perchloric acid at 5% by weight of the p-chlorophenol. banglajol.info

The data below summarizes the experimental design and results from a study utilizing a 2³ Yates pattern.

Table 1: Experimental Design and Yield for the Benzylation of p-Chlorophenol A 2³ Yates pattern experimental design was used to investigate the synthesis of 2-benzyl-4-chlorophenol. The factors were Temperature (X₁), Molar Ratio (X₂), and Amount of Catalyst (X₃).

| Trial No. | Temperature (°C) | Molar Ratio (p-chlorophenol:benzyl alcohol) | Amount of Perchloric Acid (% wt) | Average Yield (%) |

| 1 | 110 | 2:1 | 3 | 55.0 |

| 2 | 130 | 2:1 | 3 | 74.9 |

| 3 | 110 | 4:1 | 3 | 66.5 |

| 4 | 130 | 4:1 | 3 | 80.9 |

| 5 | 110 | 2:1 | 5 | 70.8 |

| 6 | 130 | 2:1 | 5 | 83.6 |

| 7 | 110 | 4:1 | 5 | 76.9 |

| 8 | 130 | 4:1 | 5 | 91.6 |

| 9 (Center) | 120 | 3:1 | 4 | 74.3 |

| Data sourced from a study on the application of statistical experimental design to the benzylation of p-chlorophenol. researchgate.net |

A similar study using sulfuric acid as the catalyst also employed a Yates pattern design and developed a polynomial model to describe the relationship between the variables and the yield of 2-benzyl-4-chlorophenol. researchgate.net The resulting model equation was:

Y = 81.48 + 5.7X₁ + 5.38X₂ + 5.5X₃ + 0.45X₁X₂

Where Y is the yield, and X₁, X₂, and X₃ represent the coded levels of temperature, molar ratio, and amount of sulfuric acid, respectively. researchgate.net This mathematical representation is crucial for predicting yields and optimizing the process without the need for further extensive experimentation. researchgate.net

Formation and Management of Byproducts in Synthesis

Common byproducts identified in the synthesis include:

Dibenzylated phenols : Specifically, 2,6-dibenzyl-4-chlorophenol is a frequently formed byproduct. google.comgoogle.com The condensation of p-cresol (B1678582) with benzyl alcohol, a similar reaction, can result in 30 to 36% by weight of dibenzylated products. google.comgoogle.com

Dibenzyl ether : This can form from the self-condensation of benzyl alcohol. google.comgoogle.com

Other isomers and high-boiling products : The reaction can produce a complex mixture that is difficult to separate. google.com

Research has focused on developing selective catalytic systems to minimize byproduct formation. A notable advancement is the use of zeolites of the faujasite type as condensing agents. google.comgoogle.com It has been demonstrated that reacting p-substituted phenols with benzylating agents in the presence of these zeolites can achieve desired monobenzylation with significantly reduced formation of byproducts. google.comgoogle.com

The table below illustrates the composition of a crude product from a reaction using a Na-Y zeolite catalyst, highlighting the presence of the desired product alongside various byproducts.

Table 2: Crude Product Composition in the Benzylation of 4-Chlorophenol using Na-Y Zeolite Catalyst

| Compound | Percentage in Crude Product (%) |

| 4-Chlorophenol (unreacted) | 71.2 |

| 2-Benzyl-4-chlorophenol (desired product) | 25.4 |

| o-Benzylphenol | 0.3 |

| Dibenzyl ether | 1.3 |

| Higher-boiling products (incl. 2,6-dibenzyl-4-chlorophenol) | 1.8 |

| Data from a patented process for the preparation of p-substituted o-benzylphenols. google.comgoogle.com |

This process, while still leaving a significant amount of unreacted starting material, demonstrates a substantial reduction in the formation of dibenzylated and other high-boiling byproducts compared to traditional methods. google.comgoogle.com The management of these byproducts relies heavily on the choice of catalyst and the optimization of reaction conditions, with subsequent purification steps like vacuum distillation used to isolate the final, high-purity this compound. google.com

Iii. Chemical Reactivity and Transformation Mechanisms

General Reactivity Profiles and Functional Group Transformations

The chemical behavior of 4-Benzyl-2-chlorophenol is a composite of the reactivities of its constituent parts. The phenolic hydroxyl (-OH) group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for reactions such as etherification and esterification. The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl group, although this is tempered by the deactivating, ortho-, para-directing chlorine atom. The benzyl (B1604629) group also weakly activates the ring.

Key transformations include:

Reactions of the Hydroxyl Group: The acidic proton can be removed by a base, facilitating O-alkylation or O-acylation to form ethers and esters, respectively.

Electrophilic Aromatic Substitution: The positions ortho and para to the powerful hydroxyl directing group are key sites for substitution. However, since the para position is blocked by chlorine and one ortho position is blocked by the benzyl group, the remaining ortho position is the most likely site for further substitution.

Reactions of the Benzyl Group: The benzylic protons are susceptible to oxidation under strong oxidizing conditions.

Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophilic substitution unless under harsh conditions or if the ring is activated by strong electron-withdrawing groups, which are not present.

Role as a Synthetic Intermediate in Organic Synthesis

This compound serves as a foundational molecule, or building block, for the creation of more complex chemical structures. Its utility stems from the strategic placement of its functional groups, which can be selectively modified.

The presence of reactive sites on this compound allows for its derivatization into a variety of advanced molecules. The hydroxyl group is a primary handle for modification, enabling the synthesis of ethers and esters that can significantly alter the molecule's physical and biological properties. The aromatic ring can undergo further substitution, allowing for the introduction of new functional groups. This potential is leveraged in the development of compounds with specific applications, such as bactericides, fungicides, and insecticides, where derivatives of chlorophenols are known to be effective britannica.comresearchgate.net. For example, reacting the phenolic hydroxyl group can lead to the formation of compounds like 2,6-Bis-(5-chloro-2-hydroxybenzyl)-4-chlorophenol, creating a more complex trisphenol (B3262630) structure rsc.org.

As a chemical building block, this compound provides a pre-functionalized aromatic core for organic synthesis chemistryworld.comresearchgate.net. It is produced from the benzylation of 4-chlorophenol (B41353), and the resulting compound is itself used as a starting material for other products britannica.comresearchgate.net. A primary application is its use in the manufacturing of germicides britannica.com. The synthesis involves the controlled reaction of 4-chlorophenol with a benzylating agent to introduce the benzyl group at the ortho position, demonstrating a step-wise construction of a more complex molecule from simpler precursors britannica.comgoogle.com. This highlights its role as an intermediate in multi-step synthetic pathways.

Mechanisms of Chemical Degradation

The environmental persistence and removal of this compound are determined by its susceptibility to chemical degradation. Research has focused on destructive technologies that can break down the stable aromatic structure into less harmful substances.

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants like chlorophenols taltech.eeresearchgate.net. These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH) mdpi.commdpi.com. The mechanism for the decomposition of this compound via AOPs involves the electrophilic attack of these hydroxyl radicals on the electron-rich aromatic ring. This initial attack leads to the formation of hydroxylated intermediates. Subsequent reactions result in the cleavage of the aromatic ring, breaking it down into smaller organic acids and, ultimately, leading to complete mineralization into carbon dioxide, water, and chloride ions taltech.eeresearchgate.net.

| AOP Method | Description | Primary Reactive Species |

|---|---|---|

| Fenton Process | Uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. | •OH |

| Photo-Fenton | Enhances the Fenton process with UV light, which accelerates the regeneration of Fe²⁺ and the production of •OH radicals. researchgate.net | •OH |

| UV/H₂O₂ | Involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. gnest.org | •OH |

| Photocatalysis | Utilizes a semiconductor catalyst (e.g., TiO₂) and UV light to generate electron-hole pairs, which then produce reactive oxygen species, including •OH. mdpi.com | •OH, O₂•⁻ |

Sonochemical degradation, or sonolysis, employs high-frequency ultrasound to induce the breakdown of organic compounds in aqueous solutions nih.govresearchgate.net. The underlying mechanism is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles. This collapse generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures, leading to two primary degradation pathways mdpi.com:

Pyrolytic Decomposition: Volatile compounds can be pyrolyzed within the high-temperature environment of the collapsing bubble.

Radical Attack: Water molecules are thermally dissociated into hydroxyl radicals (•OH) and hydrogen atoms (•H). The less volatile this compound is degraded primarily at the bubble-liquid interface by these hydroxyl radicals taltech.eenih.gov.

Studies on the sonochemical degradation of this compound (chlorophene) have identified several intermediate products, indicating a stepwise breakdown of the parent molecule. The process involves ring-opening and subsequent decarboxylation reactions taltech.ee.

| Identified Intermediate Compound | Molecular Formula | Formation Pathway |

|---|---|---|

| (2Z)-2-benzyl-4-chlorohex-2-enedioic acid | C₁₃H₁₁ClO₄ | Formed after initial ring-opening of the aromatic structure. taltech.ee |

| (4E)-3-chloro-6-phenylhex-4-enoic acid | C₁₂H₁₃ClO₂ | Result of decarboxylation from a precursor dicarboxylic acid. taltech.ee |

| (2Z)-2-benzyl-4-chloropent-2-enoic acid | C₁₂H₁₁ClO₂ | Also formed via decarboxylation of an intermediate. taltech.ee |

Photocatalytic Degradation Mechanisms and Intermediate Identification

The photocatalytic degradation of chlorophenols is a complex process involving a series of oxidative and reductive reactions. The primary mechanism initiates with the generation of electron-hole pairs in the semiconductor photocatalyst upon irradiation. These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are the main agents of degradation.

The degradation of the parent molecule is thought to proceed through several pathways, including hydroxylation of the aromatic ring, cleavage of the C-Cl bond, and oxidation of the benzyl group. These initial attacks lead to the formation of various aromatic and aliphatic intermediates before complete mineralization to CO2, H2O, and HCl.

Detailed Research Findings

Studies on the photocatalytic degradation of 4-chlorophenol have identified several key intermediate products, offering insights into the probable degradation pathway of this compound. The process generally begins with the attack of hydroxyl radicals on the aromatic ring.

One of the primary initial steps is the hydroxylation of the benzene (B151609) ring, leading to the formation of chlorinated and non-chlorinated dihydroxybenzene derivatives. For 4-chlorophenol, intermediates such as 4-chlorocatechol (B124253) and hydroquinone (B1673460) have been frequently identified. It is plausible that this compound would undergo a similar hydroxylation process.

Subsequent steps involve the opening of the aromatic ring, which results in the formation of various aliphatic carboxylic acids. These smaller organic molecules are then further oxidized, ultimately leading to complete mineralization.

The benzyl group attached to the phenolic ring represents an additional site for oxidative attack. This could lead to the formation of benzaldehyde (B42025) and benzoic acid derivatives before the aromatic ring is cleaved. The presence of the chlorine atom also influences the reaction pathways, with dechlorination being a crucial step in the detoxification process.

Identification of Intermediates

The identification of intermediate compounds is crucial for understanding the degradation mechanism and ensuring the complete removal of toxic byproducts. Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are employed for this purpose. Based on the degradation pathways of related chlorophenols, a number of potential intermediates can be postulated for the photocatalytic degradation of this compound.

Table 1: Potential Aromatic Intermediates in the Photocatalytic Degradation of this compound

| Intermediate Compound | Chemical Formula | Potential Formation Pathway |

| 4-Benzyl-catechol | C13H12O2 | Hydroxylation of the aromatic ring |

| Benzyl-hydroquinone | C13H12O2 | Hydroxylation and rearrangement |

| 4-Hydroxybenzyl alcohol | C7H8O2 | Oxidation of the benzyl group |

| 4-Hydroxybenzaldehyde | C7H6O2 | Further oxidation of 4-hydroxybenzyl alcohol |

| 4-Hydroxybenzoic acid | C7H6O3 | Further oxidation of 4-hydroxybenzaldehyde |

| 2-Chlorobenzaldehyde | C7H5ClO | Cleavage of the C-C bond between the rings |

| 2-Chlorobenzoic acid | C7H5ClO2 | Oxidation of 2-chlorobenzaldehyde |

Table 2: Potential Aliphatic Intermediates from Aromatic Ring Opening

| Intermediate Compound | Chemical Formula |

| Maleic acid | C4H4O4 |

| Oxalic acid | C2H2O4 |

| Formic acid | CH2O2 |

| Acetic acid | C2H4O2 |

It is important to note that the exact nature and concentration of these intermediates would depend on various experimental conditions, including the type of photocatalyst, the pH of the solution, the intensity of the light source, and the presence of other substances in the water matrix. Further experimental studies are necessary to definitively identify the intermediates and elucidate the precise degradation mechanism of this compound.

Iv. Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for 4-Benzyl-2-chlorophenol, allowing for its effective separation from interfering substances. The choice of technique depends on the analyte's properties, the complexity of the sample matrix, and the required analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC is particularly well-suited for this compound. A common approach involves using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The separation is typically achieved under isocratic conditions with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com This setup allows for the reliable quantification of this compound. For applications requiring coupling with mass spectrometry, the non-volatile phosphoric acid is replaced with a volatile alternative, such as formic acid, to ensure compatibility. sielc.comsielc.com

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |

| Mode | Reverse Phase (RP) |

| Application | Quantification, preparative separation, pharmacokinetics |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, direct analysis of this compound can be challenging, leading to poor peak shape and reduced sensitivity. Therefore, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable form. epa.gov

Common derivatization procedures for phenols include:

Acetylation: Using acetic anhydride (B1165640) to convert the phenol (B47542) into its acetyl derivative.

Methylation: Using reagents like diazomethane (B1218177) to form the corresponding anisole. epa.gov

Pentafluorobenzylation: Reacting the phenol with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to create a pentafluorobenzyl ether. This derivative is particularly suitable for highly sensitive detection using an Electron Capture Detector (ECD). epa.gov

Following derivatization, the sample is analyzed on a capillary column, such as a DB-5 or DB-1701, and detected using a Flame Ionization Detector (FID) or, more commonly, a mass spectrometer (MS). epa.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, methods developed for HPLC can be readily transferred to a UPLC system by using columns with smaller particles (e.g., 3 µm) to achieve rapid separations. sielc.comsielc.com The transition from HPLC to UPLC can significantly reduce analysis time for phenolic pollutants, making it ideal for high-throughput screening and monitoring applications. lcms.cz

Mass Spectrometry (MS) for Structural Elucidation and Pathway Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing not only high sensitivity and selectivity but also crucial structural information. When coupled with a chromatographic separation technique (GC or LC), it allows for the definitive identification of the target compound and its transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the by-products formed during the degradation of this compound. taltech.ee In studies investigating its sonochemical degradation, GC-MS analysis of the reaction mixture has been instrumental in elucidating the degradation pathway. taltech.ee

The process typically involves the attack of hydroxyl radicals on the aromatic rings of the parent molecule. GC-MS has enabled the identification of key initial intermediates, including:

3-benzyl-5-chlorobenzene-1,2-diol: Formed by hydroxylation of the chlorinated aromatic ring. taltech.ee

4-chloro-2-[(n-hydroxyphenyl)methyl]phenol: Formed by hydroxylation of the non-chlorinated benzyl (B1604629) ring. taltech.ee

Further degradation leads to ring-opening reactions and the formation of various carboxylic acids. The mass spectra of these by-products provide characteristic fragmentation patterns that allow for their structural confirmation, enabling the construction of a detailed degradation mechanism. taltech.ee

Table 2: Identified Degradation Intermediates of this compound by GC-MS

| Intermediate Compound | Formation Step |

| 3-benzyl-5-chlorobenzene-1,2-diol | Initial hydroxylation of the primary aromatic ring |

| 4-chloro-2-[(n-hydroxyphenyl)methyl]phenol | Initial hydroxylation of the secondary aromatic ring |

| 3-benzyl-5-chlorocyclohexa-3,5-diene-1,2-dione | Oxidation of hydroxyl-chlorophene |

| (4Z)-3-chloro-5-formyl-6-phenylhex-4-enoic acid | Formed after ring-opening reactions |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the preferred method for trace analysis of this compound in complex environmental and biological matrices. This technique avoids the need for derivatization, simplifying sample preparation. shimadzu.com

Analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. unl.pt For chlorophenols, negative ion detection with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is common. In MS/MS, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected and fragmented to produce characteristic product ions. For chlorinated phenols, a common fragmentation pathway is the loss of hydrogen chloride, resulting in the [M-H-HCl]⁻ fragment ion. unl.pt Monitoring this specific transition significantly enhances selectivity and lowers detection limits to the nanogram-per-gram (ng/g) level. unl.ptnih.gov

Sample Preparation and Extraction Techniques for Environmental and Research Matrices

The accurate quantification of this compound in diverse environmental and research matrices is critically dependent on the efficacy of the sample preparation and extraction stages. These initial steps are designed to isolate the target analyte from complex sample constituents, eliminate interfering substances, and concentrate it to a level amenable to instrumental analysis. The choice of technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix (e.g., water, soil, sediment), the required detection limits, and the analytical instrumentation to be used. While specific validated methods exclusively for this compound are not extensively documented in publicly available literature, established protocols for closely related chlorophenolic compounds are readily adaptable. These methods provide a robust foundation for the development of tailored extraction procedures for this compound.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely practiced technique for isolating phenolic compounds from aqueous samples. libretexts.orgphenomenex.com The method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For chlorophenols, the pH of the aqueous sample is a critical parameter. To ensure the compound is in its neutral, less water-soluble form, the sample is typically acidified to a pH below its pKa value, thereby facilitating its partition into the organic phase. Common solvents for extracting phenolic compounds include dichloromethane, n-hexane, and ethyl acetate (B1210297). libretexts.org

The general LLE procedure involves:

Acidification of the aqueous sample (typically to pH < 2).

Vigorous mixing of the sample with a water-immiscible organic solvent in a separatory funnel.

Allowing the phases to separate.

Collecting the organic layer.

Repeating the extraction process on the aqueous layer (typically 2-3 times) and combining the organic extracts.

Drying the combined extract (e.g., with anhydrous sodium sulfate), followed by concentration to a small volume before analysis.

While effective, LLE can be labor-intensive and requires significant volumes of high-purity organic solvents, which contributes to laboratory waste. sigmaaldrich.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction has become a preferred alternative to LLE for its efficiency, lower solvent consumption, and potential for automation. sigmaaldrich.comthermofisher.comfishersci.ca SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the sample matrix passes through. Interferents can be washed away, and the analyte is then eluted with a small volume of a strong organic solvent.

For chlorophenols, reversed-phase (RP) SPE is the most common approach, utilizing nonpolar sorbents to retain the moderately polar analytes from a polar aqueous matrix. nih.gov

Sorbent Selection : Polystyrene-divinylbenzene (PS-DVB) copolymers are highly effective for extracting a broad range of phenols due to their high surface area and strong retention capabilities. nih.gov Other common sorbents include octadecyl (C18) bonded silica (B1680970).

Methodology : A typical SPE workflow includes four steps:

Conditioning : The sorbent is wetted with an organic solvent (e.g., methanol) followed by reagent water or a buffer to prepare it for sample interaction. youtube.com

Loading : The pre-treated (e.g., acidified) sample is passed through the cartridge at a controlled flow rate.

Washing : A weak solvent is used to rinse the cartridge, removing co-adsorbed interfering compounds without dislodging the analytes of interest. youtube.com

Elution : A small volume of a strong organic solvent (e.g., acetone (B3395972), methanol (B129727), or dichloromethane) is used to desorb the analytes from the sorbent. thermofisher.comyoutube.com

The resulting eluate is often concentrated and may be subjected to a derivatization step, particularly if analysis is performed by gas chromatography (GC). nih.gov

Table 1: Representative SPE Conditions for Chlorophenol Analysis in Water

| Analyte Group | Matrix | Sorbent | Sample Pre-treatment | Elution Solvent | Reported Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Chlorophenols (various) | Spiked Tap, Mineral, Ground, and Surface Water | Polystyrene-divinylbenzene (1000 mg) | Acidification of 500 mL sample | Not specified | 70-106 | nih.gov |

| Phenols (incl. chlorophenols) | Drinking Water (U.S. EPA Method 528) | Not specified | Acidification of 1 L sample | Dichloromethane | 70-130 | thermofisher.com |

| Chlorophenols & Chlorophenoxy Acids | Drinking Water | Octadecyl silica (C18) | Not specified | Methanol | >94 | jcsp.org.pk |

Advanced and Miniaturized Extraction Techniques

Modern analytical chemistry has moved towards miniaturized and solvent-reduced techniques that offer high enrichment factors and are more environmentally friendly.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed directly to a sample or its headspace. dss.go.th Analytes partition onto the fiber, which is then transferred to the injection port of a GC for thermal desorption and analysis. For chlorophenols in aqueous samples, derivatization is often performed in-situ by adding a reagent like acetic anhydride to the sample, converting the polar phenols into more volatile and less polar acetate esters, which enhances their adsorption onto the fiber. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a dense organic solvent like tetrachloroethylene) and a disperser solvent (e.g., acetone or acetonitrile) into the aqueous sample. nih.gov A cloudy solution forms, creating a massive surface area for rapid analyte transfer into the fine droplets of the extraction solvent. Centrifugation is used to sediment the organic phase, which is then collected for analysis. A combined approach using SPE for initial concentration followed by DLLME can achieve ultra-high preconcentration factors. nih.gov

Extraction from Solid Matrices (Soil and Sediment)

Extracting this compound from solid matrices like soil and sediment requires more vigorous techniques to overcome strong analyte-matrix interactions.

Ultrasonic-Assisted Extraction (UAE) : Also known as sonication, UAE uses the energy of ultrasonic waves to create cavitation bubbles in a solvent. researchgate.net The collapse of these bubbles near the solid matrix surface disrupts the cell structure and enhances solvent penetration, accelerating the extraction of target compounds into the solvent (commonly methanol or acetone/hexane mixtures). researchgate.net

Accelerated Solvent Extraction (ASE) : ASE, also known as pressurized fluid extraction (PFE), uses conventional solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi). These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet extraction. dss.go.th For chlorophenols in soil, water with a small amount of organic modifier (e.g., 5% acetonitrile) has been used effectively at temperatures around 125°C. dss.go.th

Table 2: Extraction Techniques for Chlorophenols in Solid Matrices

| Technique | Matrix | Extraction Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Spiked Wetland Soil | Water at 125°C; 10 min extraction (3 cycles) | Recoveries of 32-72% were achieved. Adding 5% acetonitrile as a modifier improved yields. | dss.go.th |

| Ultrasonic Solvent Extraction | Soil | Methanol | Used as an effective method for extracting various chlorophenols and other phenolic pollutants prior to analysis. | researchgate.net |

| Alkaline Extraction | Soil | Saline solutions (e.g., CaCl₂, KCl) | Specifically developed to extract the anionic chlorophenolate form from soils, followed by transfer to an organic solvent for GC analysis. | nih.gov |

Derivatization

For GC-based analysis, the polar hydroxyl group of this compound can cause poor chromatographic peak shape and low sensitivity. Derivatization is a common sample preparation step to convert the polar analyte into a less polar, more volatile derivative.

Acetylation : Reaction with acetic anhydride in a basic medium converts phenols to their corresponding acetate esters. This is a robust and widely used method for chlorophenols. nih.gov

Silylation : Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether, which is highly suitable for GC-MS analysis.

This derivatization can be performed after extraction or, in some microextraction techniques, in-situ during the extraction process itself. researchgate.net

V. Environmental Fate and Biodegradation Research

Biodegradation Pathways in Aquatic and Terrestrial Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of 4-Benzyl-2-chlorophenol from the environment. Studies have shown that this compound can be effectively degraded by microbial communities in different environmental compartments.

The susceptibility of this compound to microbial degradation has been evaluated in various biological systems, including river water, sewage, and activated sludge. Research indicates that the compound is readily biodegradable, particularly by microbial populations that have been acclimated to its presence. nih.govnih.gov

In unacclimated river water, a low concentration (0.1 mg/L) of the compound was degraded within six days. nih.govnih.gov The degradation process is significantly faster in environments with higher microbial activity and acclimation, such as sewage and activated sludge. In sewage, concentrations of 0.5 mg/L and 1.0 mg/L were degraded within a single day. nih.govnih.gov Acclimated activated sludge demonstrated the most rapid and efficient removal, achieving 80% biodegradation of a 1.0 mg/L concentration in just 8 hours, with complete degradation observed within 24 hours. nih.govnih.gov Further studies using effluent from a semicontinuous activated sludge unit acclimated to 20 mg/L of the compound showed that 60% of the theoretical carbon dioxide was evolved, confirming significant mineralization. nih.govnih.gov

| Biological System | Concentration of this compound (mg/L) | Time for Degradation | Extent of Biodegradation |

|---|---|---|---|

| Unacclimated River Water | 0.1 | 6 days | Complete |

| Sewage | 0.5 | 1 day | Complete |

| Sewage | 1.0 | 1 day | Complete |

| Acclimated Activated Sludge | 1.0 | 8 hours | 80% |

| 24 hours | 100% |

The biodegradation of chlorophenolic compounds is initiated by specific enzymes produced by microorganisms. While specific enzymatic pathways for this compound are not extensively detailed in the literature, the degradation of other chlorophenols is well-studied and provides a model for its likely biotransformation. White rot fungi, for instance, utilize extracellular enzymes such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase (Lac) to degrade a wide range of persistent organic pollutants, including various chlorophenols. biorxiv.org

The degradation of chlorophenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. For example, the degradation of 4-chlorophenol (B41353) can proceed via the formation of 4-chlorocatechol (B124253). researchgate.net In other related fungal metabolites, such as 3,5-dichloro-p-anisyl alcohol, biotransformation under anaerobic conditions begins with demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This intermediate can then be oxidized to 3,5-dichloro-4-hydroxybenzoate, which may be further decarboxylated to 2,6-dichlorophenol. nih.gov These studies suggest that the enzymatic breakdown of this compound likely involves initial oxidative attacks on the aromatic ring, potentially leading to hydroxylated and ring-fission products.

Several environmental and biological factors can influence the rate and extent of this compound biodegradation.

Acclimation: Microbial communities previously exposed to the compound (acclimated) demonstrate significantly higher degradation rates compared to unacclimated populations. nih.govnih.gov

Microbial Density: The concentration of microorganisms plays a crucial role. Studies on other chlorophenols have shown that a lag period in degradation can occur with low initial cell densities. nih.gov

pH: The pH of the environment can affect both microbial activity and the chemical form of the compound. For 2-chlorophenol (B165306), a marked delay in biodegradation was observed at a pH of 5. nih.gov

Concentration: The concentration of the compound itself can be a limiting factor. While microorganisms can degrade it at certain levels, very high concentrations can be inhibitory or toxic to the microbial community. mdpi.com

Presence of Other Substrates: The presence of other organic compounds can have varied effects. Some substrates can enhance degradation through co-metabolism, where the breakdown of one compound is facilitated by the presence of another that serves as a primary energy source. mdpi.com Conversely, the presence of multiple substrates can sometimes lead to competitive inhibition, slowing the degradation of the target compound. mdpi.com

Ecological Implications of Environmental Persistence and Transformation Products

Environmental Persistence and Biodegradability

Studies have shown that this compound is readily biodegradable in various biological systems, including river water, sewage, and activated sludge. nih.gov The rate of degradation is dependent on the concentration of the compound and the acclimatization of the microbial communities. In laboratory settings, 0.1 mg/L of the compound was degraded within six days in unacclimated river water. nih.gov In sewage, higher concentrations of 0.5 mg/L and 1.0 mg/L were degraded within a single day. nih.gov Acclimated activated sludge demonstrated even more rapid degradation, achieving 80% removal of a 1.0 mg/L concentration in 8 hours and complete removal within 24 hours. nih.gov Further studies measuring CO2 evolution confirmed significant mineralization, with 60% of the theoretical total CO2 evolved from the compound when exposed to an acclimated sludge effluent. nih.gov

In wastewater treatment plants (WWTPs), it is estimated that 91% of this compound that enters the system is removed before discharge to surface water. regulations.govresearchgate.net This removal is attributed primarily to sorption (84%) and to a lesser extent, biodegradation (7%). researchgate.net Despite this high removal rate, the portion that persists or is discharged can still pose risks due to its toxic properties. The persistence of chlorophenols in the environment is generally a concern, as they can be recalcitrant, and the resistance to biodegradation tends to increase with the number of chlorine atoms on the aromatic ring. nih.govsemanticscholar.orgcdc.gov

Transformation Products

The process of biodegradation and chemical degradation of chlorophenols can lead to the formation of various intermediate compounds. nih.govsemanticscholar.org While the specific transformation pathway and metabolites for this compound are not extensively detailed in available research, the degradation of other chlorophenols often involves hydroxylation and cleavage of the benzene (B151609) ring. nih.gov For some chlorophenolic compounds, these transformation products can be more toxic or persistent than the original molecule. nih.gov The transformation of chlorophenols can result in electrophilic metabolites that have the potential to bind to and damage DNA or gene products, increasing the toxicological risk. nih.gov

Ecological Toxicity and Risk

This compound is classified as very toxic to aquatic organisms and has the potential to cause long-term adverse effects in the aquatic environment. nih.gov The U.S. Environmental Protection Agency (EPA) has characterized the chemical as highly toxic to freshwater fish and aquatic invertebrates. nih.gov This inherent toxicity is a primary driver of its ecological risk.

Risk assessments for scenarios involving its use as a biocide in industrial water cooling towers indicate potential for acute and chronic risks to freshwater life. unl.pt The risk is quantified by the number of days the estimated environmental concentration exceeds the "Concentration of Concern" (COC). For chronic exposure, these COCs can be exceeded for a significant portion of the year, posing a threat to aquatic ecosystems. unl.pt

Interactive Table: Ecotoxicity Data for this compound

| Organism Group | Endpoint | Value (mg/L) | Source |

| Freshwater Algae | EC50 | 0.435 | U.S. EPA OCSPP nih.gov |

Interactive Table: U.S. EPA Aquatic Risk Assessment (Large Cooling Tower Scenario)

This table shows the number of days per year that the predicted concentration of this compound in water is expected to exceed the Concentration of Concern (COC), posing a risk to aquatic life.

| Organism Group | Exposure Type | Risk Scenario | Days of COC Exceedance |

| Freshwater Fish | Acute | Average | 40-67 |

| High-end | 211-278 | ||

| Chronic | Average | 290-309 | |

| High-end | 360 | ||

| Freshwater Invertebrates | Acute | Average | 20-40 |

| High-end | 134-210 | ||

| Chronic | Average | 19-37 | |

| High-end | 127-203 | ||

| Aquatic Plants | - | Average | 58-98 |

| High-end | 260-313 | ||

| Source: U.S. EPA, 2019 researchgate.net |

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Benzyl-2-chlorophenol. Theoretical studies on chlorophenols indicate that the presence and position of the chlorine atom and other substituents significantly influence the molecule's properties. aip.orgresearchgate.net

The electronic properties of this compound are dictated by the interplay of the hydroxyl (-OH), chloro (-Cl), and benzyl (B1604629) (-CH2Ph) groups attached to the phenol (B47542) ring. The hydroxyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group due to the competing inductive and resonance effects. The benzyl group is a weakly activating, ortho-, para-directing group.

Key Electronic Descriptors: Theoretical calculations can determine several key electronic descriptors that provide insights into the reactivity of this compound.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen atom of the hydroxyl group and the regions around the chlorine atom would exhibit negative potential, while the hydrogen of the hydroxyl group would show a positive potential.

Bond Dissociation Energies (BDE): Calculations of bond dissociation energies, particularly for the O-H bond, can provide insights into the molecule's antioxidant potential and its propensity to undergo reactions involving hydrogen atom transfer. acs.org For chlorophenols, the O-H bond dissociation energy is influenced by the position of the chlorine atom. acs.org

Table of Calculated Electronic Properties (Hypothetical Data):

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Relates to susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Relates to susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability |

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of this compound. The molecule possesses conformational flexibility primarily due to the rotation around the single bonds connecting the benzyl group to the phenol ring and the C-O bond of the hydroxyl group.

Key Conformational Parameters:

Dihedral Angles: The primary dihedral angle of interest is the one defining the rotation of the benzyl group relative to the chlorophenol ring. Potential energy surface scans can identify the most stable (lowest energy) conformations.

Intramolecular Interactions: The presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the chlorine atom, which can influence the preferred conformation and stability. researchgate.net

Prediction of Reaction Pathways and Mechanism Elucidation (e.g., Degradation Pathways)

Computational methods are powerful tools for predicting and elucidating the reaction pathways of this compound, including its potential degradation in the environment. nih.govpurdue.edu Theoretical studies on similar chlorophenolic compounds have shed light on their degradation mechanisms. nih.govnih.govresearchgate.net

Potential Degradation Pathways:

Hydroxylation: Attack by hydroxyl radicals is a common initial step in the atmospheric and aquatic degradation of aromatic compounds. Computational studies can identify the most likely sites of hydroxylation on the aromatic rings.

Dechlorination: The removal of the chlorine atom is a crucial step in the detoxification of chlorinated phenols. Reductive dechlorination is a known pathway in anaerobic environments.

Ring Cleavage: Following initial transformations, the aromatic ring can be opened, leading to the formation of smaller, aliphatic molecules that can be further mineralized.

Quantum chemical calculations can be used to map the potential energy surfaces of these reactions, identifying transition states and calculating activation barriers. This information is vital for understanding the kinetics and feasibility of different degradation pathways. acs.org

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or environmental toxicity. researchgate.netnih.gov For this compound, SAR and QSAR models could be developed to predict its antimicrobial activity or its potential for environmental persistence and toxicity.

These models are built upon a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: As discussed in section 6.1 (e.g., HOMO/LUMO energies, partial charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Such as the octanol-water partition coefficient (logP), which is crucial for predicting environmental fate and bioaccumulation.

Topological Descriptors: Numerical indices that describe the connectivity of atoms in the molecule.

By identifying the descriptors that are most correlated with the activity of interest, SAR models can provide mechanistic insights into how this compound interacts with biological systems or the environment. For instance, a strong correlation with logP would suggest that hydrophobic interactions are a key driver of its activity or partitioning behavior. nih.gov

Computational Approaches to Environmental Behavior

Computational models play a significant role in predicting the environmental fate and behavior of chemicals like this compound. nih.govnih.gov These models can estimate key environmental parameters, which are often costly and time-consuming to measure experimentally.

Predicted Environmental Properties:

Persistence: Computational models can predict the susceptibility of this compound to various degradation processes (biodegradation, hydrolysis, photolysis), thus estimating its environmental persistence.

Bioaccumulation: The tendency of a chemical to accumulate in living organisms can be predicted based on its hydrophobicity (logP) and other molecular properties.

Mobility: The movement of this compound in soil and water can be estimated by modeling its adsorption to soil organic carbon (Koc).

Table of Predicted Environmental Properties (Hypothetical Data):

| Property | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 4.2 | Indicates a high potential for bioaccumulation |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1500 L/kg | Suggests low to moderate mobility in soil |

These computational predictions are valuable for environmental risk assessment and for prioritizing chemicals for further experimental testing.

Vii. Mechanistic Biological Activity in Model Systems Non Clinical

In Vitro Studies on Antimicrobial Mechanisms

The antimicrobial properties of 4-Benzyl-2-chlorophenol, a member of the halogenated phenol (B47542) family, are primarily attributed to its ability to disrupt microbial structures and interfere with essential cellular processes. The lipophilic nature of the compound allows it to interact with and compromise the integrity of microbial cell membranes, leading to cell death.

While specific studies on the membrane interaction of this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from the behavior of related chlorophenol compounds. Phenolic compounds, in general, are known to target the bacterial cell wall, a critical structure for maintaining cell shape and integrity sigmaaldrich.com. The interaction of these compounds with the cell membrane can occur through passive diffusion, a non-specific and slow process, or via active transport, which involves binding to membrane proteins sigmaaldrich.com.

The lipophilicity of phenolic compounds plays a crucial role in their ability to dissolve in microbial membranes, thereby affecting their antimicrobial activity scbt.com. This interaction can lead to a loss of cytoplasmic membrane integrity and an increase in membrane fluidity researchgate.net. For instance, studies on other phenolic compounds have shown that they can cause conformational changes in the membrane proteins of bacteria such as S. aureus researchgate.net. While direct evidence for this compound is pending, it is plausible that it shares this mechanism of disrupting membrane structure and function, leading to increased permeability and eventual cell lysis.

Beyond membrane disruption, this compound and related compounds are known to engage with various intracellular targets, primarily through the denaturation and coagulation of proteins sigmaaldrich.com. This non-specific action affects a wide range of microbial enzymes and structural proteins, leading to a broad-spectrum antimicrobial effect.

Studies on the effects of chlorophenols on bacterial bioluminescence have demonstrated their inhibitory action on luciferase, suggesting that enzymes are a key target nih.gov. The toxic effect on photobacteria has been observed to increase with the number of chlorine atoms in the chlorophenol molecule nih.gov. This indicates that the halogenation pattern, a key feature of this compound, is significant for its biological activity. While the bacterial bioluminescence system itself may not be the primary target of chlorophenols, the inhibition of enzymes like luciferase points to a broader mechanism of enzyme inhibition nih.gov.

Furthermore, research on o-benzyl-p-chlorophenol, a closely related compound, has shown its effect on various enzyme systems in rats, including the induction and inhibition of drug-metabolizing enzymes like cytochrome P-450 nih.govepa.gov. Although these studies were conducted in a mammalian system, they highlight the potential of such compounds to interact with and modulate the activity of key enzymes. The specific molecular pathways affected by this compound in microbes are likely to involve the disruption of essential metabolic and signaling pathways through the non-specific denaturation of a multitude of proteins.

Biochemical Applications and Research Tool Utility

The chemical properties of this compound lend it to potential applications as a tool in biochemical research, particularly in the field of proteomics.

One source suggests that 2-Benzyl-4-chlorophenol (B1669242) is a useful biochemical for proteomics research, although specific applications are not detailed scbt.com. The utility of phenols, in general, in proteomics is well-established, particularly in the extraction of proteins from recalcitrant plant tissues that are rich in interfering substances like polysaccharides and lipids nih.gov. Phenol extraction is effective in removing these non-protein components and results in high-quality protein samples suitable for downstream analyses such as two-dimensional gel electrophoresis (2-DE) nih.gov. The phenol extraction method has also been adapted and optimized for the preparation of bacterial total cellular proteomes, yielding high-quality resolution on 2-DE gels and proving amenable to MALDI-MS based protein identification.

While the direct use of this compound as a specific tool in proteomics (e.g., as a probe or labeling agent) is not documented, its properties as a phenolic compound suggest its potential utility in sample preparation protocols, especially for challenging biological samples.

There is currently a lack of specific information in the available scientific literature regarding the role of this compound as a component or tool in biochemical assays. While chlorophenols are used in various industrial applications, their direct use as reagents in standard biochemical assays is not well-documented.

Research on Analogs and Derivatives with Biological Relevance

Research into the analogs and derivatives of this compound provides insight into the structure-activity relationships of this class of compounds. The synthesis and evaluation of related structures often aim to enhance antimicrobial potency and explore novel therapeutic applications.

For example, studies on benzylidene hydrazides, which share a benzyl (B1604629) moiety, have demonstrated that the introduction of chloro and nitro substituents can lead to potent antibacterial and antifungal activities. Similarly, the synthesis of 4-substituted benzylpiperazin-1-yl methanone (B1245722) derivatives has yielded compounds with good antibacterial and antifungal activity. Another study focused on the synthesis and antimicrobial evaluation of chalcone (B49325) derivatives and their cyclized products, phenyl pyrazolines and benzodiazepines, identifying several compounds with excellent antimicrobial activity researchgate.net.

While not direct derivatives of this compound, these studies on structurally related compounds highlight a common theme in medicinal chemistry: the modification of a core scaffold to optimize biological activity. The presence of the benzyl and chlorophenol groups in this compound provides a template for such synthetic explorations, aiming to develop novel antimicrobial agents.

Below is a table summarizing some of the research on biologically relevant analogs and derivatives of related structures:

| Compound Class | Key Structural Features | Observed Biological Activity |

| Benzylidene Hydrazides | Benzylidene and hydrazide moieties, with chloro and nitro substituents | Antibacterial and antifungal |

| 4-Substituted Benzylpiperazin-1-yl Methanones | Benzylpiperazine core with various substitutions | Antibacterial and antifungal |

| Chalcones and their cyclized products | 1,3-diaryl-2-propen-1-one core, with subsequent cyclization to pyrazolines and benzodiazepines | Antimicrobial |

This table is based on data from studies on related compound classes and is intended to be illustrative of the types of modifications that can lead to potent biological activity.

Synthesis and Mechanistic Evaluation of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or a ketone. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The synthesis of Schiff base derivatives of this compound would typically involve a multi-step process, beginning with the introduction of an amino group to the phenolic ring, followed by condensation with a suitable aldehyde or ketone.

Table 1: Hypothetical Spectroscopic Data for a Schiff Base Derivative of this compound

| Technique | Characteristic Peaks/Signals | Interpretation |

|---|---|---|

| IR Spectroscopy | ~1630 cm⁻¹ | C=N (imine) stretching vibration |

| ~3400 cm⁻¹ | O-H stretching vibration (phenolic) | |

| ¹H NMR Spectroscopy | ~8.5 ppm (singlet) | -CH=N- (imine proton) |

| ~7.0-8.0 ppm (multiplets) | Aromatic protons | |

| ~4.0 ppm (singlet) | -CH₂- (benzyl group) | |

| ¹³C NMR Spectroscopy | ~160 ppm | -C=N- (imine carbon) |

| ~115-155 ppm | Aromatic carbons |

The mechanistic evaluation of these Schiff base derivatives in non-clinical model systems would be crucial to understanding their biological activity. Based on studies of other Schiff bases, it is anticipated that these compounds could exhibit a range of biological effects. For instance, the imine group is often critical for their biological activity, and the substituents on the aromatic rings can significantly influence their potency and mechanism of action.

Mechanistic studies would likely involve assays to determine their effects on specific cellular targets. For example, their antimicrobial activity could be evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against various bacterial and fungal strains. mediresonline.org Furthermore, their potential anticancer activity could be investigated by examining their effects on cancer cell proliferation, apoptosis, and cell cycle progression.

Structure-Mechanism Relationships in Model Systems

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Understanding the relationship between their structure and their mechanism of action is fundamental for the design of more potent and selective therapeutic agents.

Studies on o-benzyl-p-chlorophenol, a synonym for this compound, have shown that it can influence the activity of drug-metabolizing enzymes in rats. Specifically, it has been observed to cause an increase in cytochrome P-450 content while decreasing aryl hydrocarbon hydroxylase (AHH) activity in both liver and kidney microsomes. sigmaaldrich.com This suggests that the parent compound can interact with and modulate the function of these important enzyme systems. The mechanism for the decrease in AHH activity appears to be noncompetitive inhibition. sigmaaldrich.com

For example, the presence of an electron-donating or electron-withdrawing group on the aldehyde-derived part of the Schiff base could modulate the electron density of the azomethine nitrogen, potentially altering its ability to coordinate with metal ions in metalloenzymes or to form hydrogen bonds with active site residues.

Table 2: Postulated Structure-Mechanism Relationships

| Compound | Key Structural Features | Potential Mechanistic Implications |

|---|---|---|

| This compound | Phenolic hydroxyl group, Benzyl group, Chlorine atom | Inhibition of drug-metabolizing enzymes (e.g., AHH) |

Viii. Advanced Applications and Emerging Research Areas

Role in Material Science and Polymer Chemistry

While not extensively commercialized as a primary monomer, the molecular structure of 4-benzyl-2-chlorophenol makes it a compound of interest in polymer science. Phenolic compounds, in general, are foundational precursors for several classes of thermosetting polymers. The reactivity of the hydroxyl group on the phenol (B47542) ring allows it to participate in condensation reactions to form larger polymer chains.

Precursor for Phenolic Resins: Phenol and its derivatives are key components in the synthesis of phenol-formaldehyde (PF) resins. researchgate.netresearchgate.net The reaction involves the polycondensation of phenol or substituted phenols with formaldehyde. The presence of the benzyl (B1604629) and chloro substituents on the this compound molecule would be expected to modify the properties of the resulting resin, potentially enhancing thermal stability, flame retardancy, or altering its solubility and mechanical characteristics compared to traditional PF resins. nih.gov

Potential in Epoxy Resins and Polycarbonates: The phenolic hydroxyl group is also a reactive site for the synthesis of other important polymers. It can react with epichlorohydrin (B41342) in the presence of a base to form a glycidyl (B131873) ether, a critical step in the production of epoxy resins. epo.orgacs.org Similarly, bisphenols are reacted with phosgene (B1210022) or its substitutes like diphenyl carbonate to produce polycarbonates. researchgate.netuwb.edu.pl As a substituted monophenol, this compound could be investigated as a chain-terminating agent or a modifying additive in these polymerization processes to control molecular weight and impart specific properties.

Research in this area focuses on how the incorporation of such halogenated and benzylated phenols into polymer backbones can create materials with tailored functionalities for specialized applications.

Applications in Industrial Processes (excluding direct consumer product formulations)

The primary industrial application of this compound is as a broad-spectrum antimicrobial agent. ntis.gov Its efficacy against a variety of bacteria, fungi, and viruses allows for its use in non-consumer-facing industrial settings to prevent microbial growth and contamination. nih.gov

Key industrial uses include:

Industrial Water Treatment: It is employed as a microbiocide in industrial water systems such as cooling towers, air washer systems, and evaporative condensers to control the growth of algae, bacteria, and fungi that can cause biofouling and impede heat transfer. researchgate.netfrontiersin.org

Disinfection of Premises: Formulations containing this compound are used for the disinfection of hard, non-porous surfaces in various industrial and agricultural settings. This includes farm premises, poultry houses, and food processing plants. frontiersin.orggoogle.com In food processing facilities, its use is regulated and requires that food products and packaging are removed before application, followed by a potable water rinse. researchgate.net

Material Preservation: Alkylchlorophenols and their derivatives can act as multifunctional stabilizers and antioxidants to protect polymeric materials and lubricating oils from thermal degradation. researchgate.net

Below is a table summarizing some of the key industrial applications of this compound.

Industrial Applications of this compound| Application Area | Function | Target Environments/Surfaces |

|---|---|---|

| Industrial Water Systems | Microbiocide, Algaecide, Fungicide | Cooling water towers, air washers, evaporative condensers. frontiersin.org |

| Agricultural Premises | Disinfectant, Bacteriostat | Farm premises, poultry houses. frontiersin.org |

| Food & Beverage Industry | Disinfectant, Sanitizer | Food processing plants, eating establishments, meat and poultry processing plants. researchgate.netfrontiersin.org |

Green Chemistry Approaches to Synthesis and Degradation

In line with the principles of green chemistry, research has focused on developing more environmentally benign methods for the synthesis of this compound and understanding its ultimate fate in the environment.

More recent, greener approaches utilize selective and reusable catalysts that operate under milder conditions:

Zeolite Catalysis: The use of faujasite-type zeolites as catalysts for the benzylation of 4-chlorophenol (B41353) has been shown to significantly improve selectivity for the desired 2-benzyl-4-chlorophenol (B1669242) product. This method minimizes the formation of dibenzylated and other high-boiling byproducts, leading to higher yields and a simpler purification process. google.com

Metal Triflates: Zinc triflate (Zn(OTf)₂) has been demonstrated as an effective catalyst for the selective C-benzylation of 4-chlorophenol under mild conditions (60 °C in nitromethane). This catalytic system achieves high conversion (>99%) and selectivity (94%), offering a more energy-efficient and selective alternative to traditional methods. ciac.jl.cn

The table below compares traditional and greener synthesis methods.

Comparison of Synthesis Methods for 2-Benzyl-4-chlorophenol| Method | Catalyst | Key Advantages/Disadvantages |

|---|---|---|

| Traditional Friedel-Crafts | FeCl₃, FeSO₄, H₂SO₄, AlCl₃ | Disadvantages: Low selectivity, formation of up to 18% dibenzylated byproducts, harsh reaction conditions, catalyst waste. google.comresearchgate.net |

| Zeolite-Catalyzed Benzylation | Faujasite-type Zeolites | Advantages: High selectivity, minimizes byproduct formation, reusable catalyst, environmentally benign. google.com |

Degradation: An important aspect of green chemistry is designing chemicals for degradation to prevent their persistence in the environment. Studies on the environmental fate of o-benzyl-p-chlorophenol, a closely related isomer, indicate that it is readily biodegradable. This suggests a low potential for long-term environmental accumulation.

Research has shown that the compound is degraded in various biological systems:

In unacclimated river water, low concentrations are degraded within several days.

In sewage and acclimated activated sludge, degradation is significantly faster, occurring within hours to a day.